2-Cyclopropyl-2-methylpyrrolidine
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Overview
Description
2-Cyclopropyl-2-methylpyrrolidine is a chemical compound with the molecular formula C8H15N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-methylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with a suitable alkylating agent, followed by cyclization to form the pyrrolidine ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. For instance, the use of Raney nickel as a catalyst in a flow system can facilitate the α-methylation of pyrrolidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkylated pyrrolidine derivatives.
Scientific Research Applications
2-Cyclopropyl-2-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a simpler structure.
2-Methylpyrrolidine: Lacks the cyclopropyl group, resulting in different chemical properties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrolidine ring.
Uniqueness: 2-Cyclopropyl-2-methylpyrrolidine is unique due to the presence of both the cyclopropyl and methyl groups on the pyrrolidine ring. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylpyrrolidine |
InChI |
InChI=1S/C8H15N/c1-8(7-3-4-7)5-2-6-9-8/h7,9H,2-6H2,1H3 |
InChI Key |
DUXSDWCTOOGMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)C2CC2 |
Origin of Product |
United States |
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